![molecular formula C10H10ClN3OS2 B3037032 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 404376-76-7](/img/structure/B3037032.png)
5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Overview
Description
“5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiadiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a planar ring, which is aromatic due to the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been used to investigate the biochemical and physiological effects of various compounds and to study the mechanisms of action of drugs. This compound has also been used to study the metabolism of drugs, as well as their pharmacokinetics and pharmacodynamics.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects due to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
The use of 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction is generally complete in a few hours. In addition, this compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, and it can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for the use of 5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine in scientific research. For example, it could be used to study the effects of drugs on various biological systems, as well as to investigate the mechanisms of action of drugs. In addition, it could be used to study the metabolism of drugs, as well as their pharmacokinetics and pharmacodynamics. Furthermore, this compound could be used to investigate the biochemical and physiological effects of various compounds, as well as to study the effects of inflammation and oxidative stress. Finally, this compound could be used to investigate the potential therapeutic effects of drugs, such as anti-cancer, anti-microbial, and neuroprotective effects.
properties
IUPAC Name |
5-[2-(2-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c11-7-3-1-2-4-8(7)15-5-6-16-10-14-13-9(12)17-10/h1-4H,5-6H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOVBGWTBVESOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCSC2=NN=C(S2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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